
Farampator
Overview
Description
Farampator, also known by its developmental code names CX-691, ORG-24448, and SCH-900460, is an ampakine drug developed by Cortex Pharmaceuticals and later licensed to Organon BioSciences for commercial development . Ampakines are a class of compounds that act as positive allosteric modulators of AMPA-type glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system . This compound has been investigated for its potential use in treating cognitive impairments associated with conditions such as schizophrenia and Alzheimer’s disease .
Mechanism of Action
Target of Action
Farampator, also known by its developmental code names CX-691 and ORG-24448, is an ampakine drug . The primary target of this compound is the AMPA receptor . AMPA receptors are the most abundant subtype of glutamate receptors in the brain, and they play a crucial role in fast excitatory neurotransmission .
Mode of Action
This compound acts as a positive allosteric modulator of AMPA receptors . This means that it enhances the activity of these receptors without directly activating them. By binding to a site on the AMPA receptor, this compound increases the receptor’s response to its natural ligand, glutamate .
Biochemical Pathways
It is known that ampa receptors, the targets of this compound, play a key role in theglutamatergic neurotransmission system . This system is involved in various cognitive functions, including learning and memory .
Pharmacokinetics
A study has shown that subjects reporting side effects had significantly higher plasma levels of this compound than subjects without , suggesting that the drug’s bioavailability and effects may vary among individuals.
Result of Action
This compound has been found to improve short-term memory but appears to impair episodic memory . It has also been reported to decrease the number of switching errors in the continuous trail making test (CTMT), a measure of cognitive flexibility .
Biochemical Analysis
Biochemical Properties
Farampator acts as a positive allosteric modulator of AMPA-type glutamate receptors . This interaction facilitates hippocampal long-term potentiation (LTP), a mechanism associated with memory storage and consolidation
Cellular Effects
This compound has been found to improve short-term memory but appeared to impair episodic memory . It also tends to decrease the number of switching errors in the continuous trail making test (CTMT) . These effects suggest that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an ampakine, it is known to modulate AMPA-type glutamate receptors
Preparation Methods
The synthetic route for Farampator involves the preparation of 2,1,3-benzoxadiazol-6-yl-piperidin-1-ylmethanoneThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Farampator undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Memory Improvement
Research indicates that Farampator has a significant positive effect on short-term memory. A double-blind, placebo-controlled study involving healthy elderly volunteers demonstrated that a single dose of 500 mg improved performance on short-term memory tasks, although it appeared to impair episodic memory . The study's findings suggest:
- Short-Term Memory : Enhanced performance on tasks assessing short-term recall.
- Episodic Memory : Impairment noted in delayed recall tasks, indicating a complex interaction between dosage and cognitive function.
Information Processing
In terms of information processing speed, this compound did not show significant differences compared to placebo in various tests. However, it tended to reduce errors in tasks requiring set-shifting, which is particularly relevant for conditions such as schizophrenia where cognitive flexibility is often impaired .
Schizophrenia
The potential application of this compound in treating cognitive deficits associated with schizophrenia is particularly noteworthy. Cognitive impairments are prevalent in schizophrenia, affecting memory and executive functions. The positive effects observed in short-term memory tasks may translate into clinical benefits for patients with schizophrenia .
- Clinical Implications : Future studies are warranted to explore this compound's efficacy in larger populations of patients with schizophrenia and related cognitive disorders.
Case Studies and Research Findings
A variety of studies have documented the effects of this compound on cognitive functions:
Comparison with Similar Compounds
Farampator is part of a class of compounds known as ampakines. Similar compounds include:
CX-516: Another ampakine that has been studied for its cognitive-enhancing properties.
CX-546: A compound with similar mechanisms of action and potential therapeutic applications.
This compound’s unique properties and potential therapeutic applications make it a compound of significant interest in the fields of neuroscience and pharmacology.
Biological Activity
Farampator, also known as 1-(benzofurazan-5-ylcarbonyl) piperidine, is a positive allosteric modulator of AMPA-type glutamate receptors. It has been primarily investigated for its potential therapeutic effects in cognitive disorders such as Alzheimer's disease and schizophrenia. This article delves into the biological activity of this compound, focusing on its effects on memory, cognitive function, and underlying mechanisms.
This compound enhances the activity of AMPA receptors, which play a critical role in synaptic plasticity and memory formation. By facilitating hippocampal long-term potentiation (LTP), this compound promotes the processes associated with memory storage and consolidation. The modulation of AMPA receptors can lead to increased neuronal excitability and improved synaptic transmission, which are essential for cognitive functions.
Table 1: Comparison of this compound with Other Ampakines
Compound | Mechanism | Potency (IC50) | Therapeutic Applications |
---|---|---|---|
This compound | AMPA receptor modulator | 14 μM | Alzheimer's disease, schizophrenia |
CX516 | AMPA receptor modulator | 95 μM | Cognitive enhancement |
S18986 | AMPA receptor modulator | Not specified | Cognitive deficits in aging |
Acute Effects on Memory
A double-blind, placebo-controlled study assessed the acute effects of this compound on memory in healthy elderly volunteers. Participants received either 500 mg of this compound or a placebo. The study found that:
- Short-term memory : Significantly improved in subjects taking this compound.
- Episodic memory : No positive effect was observed; some impairment was noted.
- Side effects : Commonly reported side effects included headache, somnolence, and nausea, particularly in those with higher plasma levels of the drug .
Long-term Effects on Cognitive Function
In a chronic treatment study involving rodents, the administration of another AMPA potentiator (S18986) showed promising results:
- Increased locomotor activity and improved performance in spatial memory tasks were observed.
- Neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) were significantly elevated, suggesting that chronic treatment may enhance neurogenesis and synaptic plasticity .
Study on Schizophrenia
This compound is being developed for treating cognitive dysfunction associated with schizophrenia. A study highlighted its potential to improve negative symptoms and cognitive deficits without affecting monoamine levels traditionally targeted by antipsychotics . The modulation of glutamatergic transmission is theorized to provide an antipsychotic effect.
Alzheimer’s Disease Research
Research indicates that this compound may enhance cognitive function in patients with Alzheimer's disease by improving synaptic transmission through AMPA receptor modulation. This could potentially lead to better management of symptoms related to cognitive decline .
Properties
IUPAC Name |
2,1,3-benzoxadiazol-5-yl(piperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVRBYKKGGDPAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175413 | |
Record name | Farampator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211735-76-1 | |
Record name | Farampator | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211735-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Farampator [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211735761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Farampator | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15012 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Farampator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FARAMPATOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X6P5N8K2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Farampator?
A1: this compound (CX691) is classified as an "ampakine" drug. It exerts its effects by interacting with AMPA receptors, a type of glutamate receptor found in the brain. [, , ] Specifically, this compound acts as a positive allosteric modulator of AMPA receptors. This means it binds to a site distinct from the glutamate binding site and enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This enhanced AMPA receptor activity leads to increased synaptic plasticity and neuronal excitability, which are believed to underlie the cognitive-enhancing effects observed in preclinical studies. [, ]
Q2: What is the chemical structure of this compound?
A3: While the provided abstracts don't include specific spectroscopic data, the molecular formula for this compound is C19H23N3O3, and its molecular weight is 341.4 g/mol. [] For a detailed structural representation and further spectroscopic information, it is recommended to consult comprehensive chemical databases or the primary literature on this compound.
Q3: Is there evidence of this compound being synthesized using carbonylative transformations?
A5: Yes, research indicates that this compound can be synthesized using a palladium-catalyzed carbonylative Suzuki-Miyaura coupling reaction. [] This method employs a novel palladium complex and utilizes chloroform as a safe and convenient carbon monoxide source, showcasing a practical approach for this compound synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.